molecular formula C15H14N2O6 B11930638 Benzene-1,4-diamine;2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde

Benzene-1,4-diamine;2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde

Cat. No.: B11930638
M. Wt: 318.28 g/mol
InChI Key: DJOSTUFCDFIBRL-UHFFFAOYSA-N
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Description

Benzene-1,4-diamine;2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde is a compound formed by the combination of benzene-1,4-diamine and 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde. This compound is known for its unique chemical structure and properties, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzene-1,4-diamine;2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde typically involves the reaction of benzene-1,4-diamine with 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde under controlled conditions. One common method is the microwave-assisted synthesis, which involves heating the reactants in a microwave reactor to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave synthesis or other advanced techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzene-1,4-diamine;2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids.

    Reduction: The aldehyde groups can be reduced to alcohols.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like acyl chlorides and sulfonyl chlorides are commonly used.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines.

Mechanism of Action

The mechanism of action of benzene-1,4-diamine;2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde involves its ability to form covalent bonds with other molecules. The aldehyde groups are highly reactive and can form Schiff bases with amines, leading to the formation of imine-linked structures. This reactivity is exploited in the synthesis of covalent organic frameworks and other materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to form highly stable and crystalline covalent organic frameworks. Its combination of aldehyde and amino groups allows for versatile chemical modifications and applications in various fields .

Properties

Molecular Formula

C15H14N2O6

Molecular Weight

318.28 g/mol

IUPAC Name

benzene-1,4-diamine;2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde

InChI

InChI=1S/C9H6O6.C6H8N2/c10-1-4-7(13)5(2-11)9(15)6(3-12)8(4)14;7-5-1-2-6(8)4-3-5/h1-3,13-15H;1-4H,7-8H2

InChI Key

DJOSTUFCDFIBRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N.C(=O)C1=C(C(=C(C(=C1O)C=O)O)C=O)O

Related CAS

1414350-37-0

Origin of Product

United States

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